N-Desmethyl Rosiglitazone
N-Desmethyl Rosiglitazone
N-Desmethylrosiglitazone belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. N-Desmethylrosiglitazone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethylrosiglitazone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethylrosiglitazone is primarily located in the cytoplasm. N-Desmethylrosiglitazone and formaldehyde can be biosynthesized from rosiglitazone; which is mediated by the enzymes cytochrome P450 2C8 and cytochrome P450 2C9. In humans, N-desmethylrosiglitazone is involved in the rosiglitazone metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
257892-31-2
VCID:
VC0021104
InChI:
InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)
SMILES:
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Molecular Formula:
C17H17N3O3S
Molecular Weight:
343.4 g/mol
N-Desmethyl Rosiglitazone
CAS No.: 257892-31-2
Reference Standards
VCID: VC0021104
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol
CAS No. | 257892-31-2 |
---|---|
Product Name | N-Desmethyl Rosiglitazone |
Molecular Formula | C17H17N3O3S |
Molecular Weight | 343.4 g/mol |
IUPAC Name | 5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22) |
Standard InChIKey | ZJQTVMXUIGXRMR-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Canonical SMILES | C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Description | N-Desmethylrosiglitazone belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. N-Desmethylrosiglitazone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethylrosiglitazone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethylrosiglitazone is primarily located in the cytoplasm. N-Desmethylrosiglitazone and formaldehyde can be biosynthesized from rosiglitazone; which is mediated by the enzymes cytochrome P450 2C8 and cytochrome P450 2C9. In humans, N-desmethylrosiglitazone is involved in the rosiglitazone metabolism pathway. |
Synonyms | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione; SB 237216; |
PubChem Compound | 12000328 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume